Ethyl ethyl(phenyl)carbamodithioate
Description
Ethyl ethyl(phenyl)carbamodithioate is a dithiocarbamate derivative characterized by the presence of both ethyl and phenyl substituents on the carbamodithioate backbone. Dithiocarbamates are known for their ability to chelate metal ions, participate in redox reactions, and exhibit biological activities such as antimicrobial, antifungal, and enzyme-inhibiting properties .
Properties
CAS No. |
62603-69-4 |
|---|---|
Molecular Formula |
C11H15NS2 |
Molecular Weight |
225.4 g/mol |
IUPAC Name |
ethyl N-ethyl-N-phenylcarbamodithioate |
InChI |
InChI=1S/C11H15NS2/c1-3-12(11(13)14-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
VPENSWKMGXBPCU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=S)SCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl ethyl(phenyl)carbamodithioate can be synthesized through several methods. One common method involves the reaction of ethylamine with carbon disulfide in the presence of a base, followed by the addition of ethyl iodide. The reaction proceeds as follows:
- Ethylamine reacts with carbon disulfide to form ethyl dithiocarbamate.
- Ethyl dithiocarbamate is then treated with ethyl iodide to yield this compound.
The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl ethyl(phenyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethyl or phenyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted dithiocarbamates.
Scientific Research Applications
Ethyl ethyl(phenyl)carbamodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as a potential therapeutic agent for certain diseases.
Industry: It is used in the production of rubber and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of ethyl ethyl(phenyl)carbamodithioate involves its interaction with various molecular targets. The dithiocarbamate group can chelate metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with thiol groups in proteins, leading to the modification of protein function. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparisons
Substituent Effects on Reactivity and Bioactivity
Alkyl vs. Aryl Groups :
- Ethyl Groups : Improve lipophilicity, facilitating membrane penetration in biological systems. Ethyl derivatives like Ethyl carbamodithioate are widely used in organic synthesis due to their moderate reactivity .
- Phenyl Groups : Introduce aromaticity, enhancing stability and enabling π-π interactions in coordination complexes. Phenyl carbamodithioates exhibit stronger antifungal activity compared to purely alkyl derivatives .
- Hybrid Ethyl-Phenyl Structure : this compound likely balances reactivity and stability, making it suitable for applications requiring both metal chelation (e.g., anticancer agents) and aromatic interactions (e.g., polymer RAFT agents) .
- Biological Activity: Antimicrobial Potential: Sodium dithiocarbamates with chlorine substituents (e.g., Ethyl N-(3,4-dichlorophenyl)carbamodithioate) show IC50 values of ~12.5 µg/mL against microbial strains, comparable to methyl and propyl analogs . The phenyl group in this compound may enhance target binding through hydrophobic interactions. Anticancer Mechanisms: Dithiocarbamates like Ethyl (2-cyclohexylethyl)carbamodithioate inhibit metal-dependent enzymes (e.g., matrix metalloproteinases), suggesting similar pathways for the ethyl-phenyl variant .
Key Studies and Data
- Antimicrobial Activity : Ethyl N-(3,4-dichlorophenyl)carbamodithioate derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 8–32 µg/mL) and fungi (e.g., Candida albicans, MIC: 16 µg/mL) .
- Coordination Chemistry : Ethyl (2-cyclohexylethyl)carbamodithioate forms stable complexes with Cu(II) and Zn(II), used in catalysis and materials science .
Limitations and Challenges
- Toxicity : Dithiocarbamates can generate toxic metabolites (e.g., carbon disulfide), requiring careful handling in industrial settings .
- Structural Optimization: Minor substituent changes (e.g., methyl vs. ethyl) significantly alter bioactivity, necessitating precise synthesis for targeted applications .
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